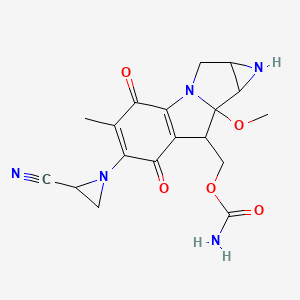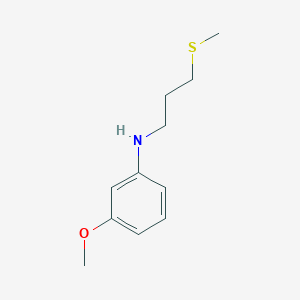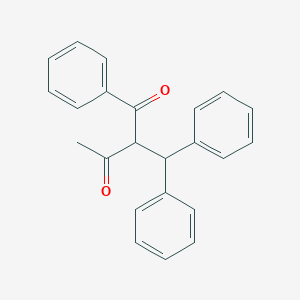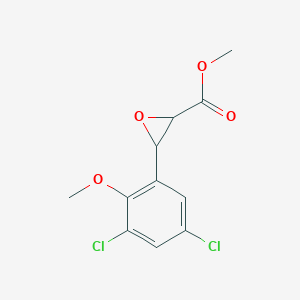![molecular formula C14H21NO B14003477 2-Methyl-2-[methyl(propyl)amino]-1-phenylpropan-1-one CAS No. 13605-54-4](/img/structure/B14003477.png)
2-Methyl-2-[methyl(propyl)amino]-1-phenylpropan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-2-[methyl(propyl)amino]-1-phenylpropan-1-one is an organic compound with a complex structure that includes a phenyl group, a propyl group, and an amino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2-[methyl(propyl)amino]-1-phenylpropan-1-one typically involves multiple steps. One common method includes a Friedel-Crafts acylation followed by a Clemmensen reduction . The Friedel-Crafts acylation introduces the acyl group to the benzene ring, and the Clemmensen reduction converts the acyl group to an alkane. This method is particularly useful when the benzene ring is not strongly deactivated .
Industrial Production Methods
Industrial production of this compound may involve the combination reaction of isobutene, chlorine, and methyl cyanide to obtain N-[1-(chloromethyl)propyl] acetyl chloroamine. This intermediate undergoes hydrolysis to yield N-[1-(chloromethyl)propyl] acetamide, which is further hydrolyzed to produce this compound . This process is advantageous due to its cost-effectiveness, high product purity, and suitability for large-scale production .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-2-[methyl(propyl)amino]-1-phenylpropan-1-one can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the compound into its corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents to convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various halides for substitution reactions. The conditions for these reactions vary depending on the desired outcome but generally involve controlled temperatures and specific solvents to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, reduction may produce alcohols or amines, and substitution reactions can result in a variety of substituted derivatives.
Scientific Research Applications
2-Methyl-2-[methyl(propyl)amino]-1-phenylpropan-1-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-Methyl-2-[methyl(propyl)amino]-1-phenylpropan-1-one involves its interaction with specific molecular targets and pathways. The compound can undergo hydrogen abstraction reactions, particularly with hydroxyl radicals, leading to the formation of various intermediates and products . These reactions are crucial in understanding its behavior under different conditions and its potential effects in various applications.
Comparison with Similar Compounds
Similar Compounds
2-Amino-2-methyl-1-propanol: This compound shares a similar structure but lacks the phenyl group.
Methylamine: A simpler amine that is used in various chemical syntheses and industrial applications.
Dimethylamine: Another related compound used in organic synthesis and as a precursor to other chemicals.
Uniqueness
2-Methyl-2-[methyl(propyl)amino]-1-phenylpropan-1-one is unique due to its combination of functional groups, which confer specific chemical properties and reactivity. Its structure allows for diverse applications in different fields, making it a valuable compound for research and industrial use.
Properties
CAS No. |
13605-54-4 |
|---|---|
Molecular Formula |
C14H21NO |
Molecular Weight |
219.32 g/mol |
IUPAC Name |
2-methyl-2-[methyl(propyl)amino]-1-phenylpropan-1-one |
InChI |
InChI=1S/C14H21NO/c1-5-11-15(4)14(2,3)13(16)12-9-7-6-8-10-12/h6-10H,5,11H2,1-4H3 |
InChI Key |
DBVRMXYKPXPKCW-UHFFFAOYSA-N |
Canonical SMILES |
CCCN(C)C(C)(C)C(=O)C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Methylbicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B14003406.png)

![n-[4-Iodo-2-methyl-5-(propan-2-yl)phenyl]benzamide](/img/structure/B14003420.png)
![2-[[2-Phenyl-1-(4-propan-2-ylphenyl)ethyl]amino]ethanol](/img/structure/B14003421.png)




![O2-tert-butyl O7-ethyl 2,5-diazaspiro[3.4]octane-2,7-dicarboxylate](/img/structure/B14003461.png)

![4-hydroxy-N-[(5-nitrothiophen-2-yl)methylideneamino]butanamide](/img/structure/B14003466.png)


![N-[2-(Diethylamino)ethyl]-2,4,6-trimethylbenzamide](/img/structure/B14003470.png)
